molecular formula C11H14F3NO2S B7533174 N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B7533174
M. Wt: 281.30 g/mol
InChI Key: FEEPGWVDDVHDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system.

Mechanism of Action

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits the glutamate transporter system by binding to the substrate binding site of EAAT2. This binding prevents the transport of glutamate from the synaptic cleft into glial cells, resulting in an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and death.
Biochemical and Physiological Effects:
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits EAAT2 with high potency and selectivity. In vivo studies have shown that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide increases extracellular glutamate levels in the brain, leading to excitotoxicity.

Advantages and Limitations for Lab Experiments

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT2, allowing for the study of the role of EAAT2 in various physiological and pathological processes. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is stable and easy to use in experiments.
However, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide also has limitations. It is a non-specific inhibitor of the glutamate transporter system, inhibiting other subtypes in addition to EAAT2. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide can cause excitotoxicity at high concentrations, which can lead to neuronal damage and death.

Future Directions

There are several future directions for the study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. One direction is the development of more selective inhibitors of EAAT2. This would allow for the study of the role of EAAT2 in various physiological and pathological processes without the risk of inhibiting other subtypes of the glutamate transporter system.
Another direction is the study of the role of EAAT2 in addiction. It has been suggested that EAAT2 plays a role in the development of addiction, and the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide could help to elucidate this role.
Finally, the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research. The glutamate transporter system has been implicated in the pathogenesis of these diseases, and the development of drugs that target this system could lead to new treatments for these conditions.
Conclusion:
In conclusion, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has the potential to lead to new treatments for neurodegenerative diseases and a better understanding of the role of the glutamate transporter system in various physiological and pathological processes.

Synthesis Methods

The synthesis method for N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide involves several steps. First, 2-(trifluoromethyl)benzenesulfonyl chloride is reacted with butan-2-amine to form N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. This compound is then purified using column chromatography to obtain the final product, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide.

Scientific Research Applications

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been used in several scientific research applications, primarily as a tool for studying the glutamate transporter system. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. The glutamate transporter system is responsible for removing excess glutamate from the synaptic cleft, ensuring proper neurotransmission.
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a potent inhibitor of the glutamate transporter system, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. This inhibition allows for the study of the role of EAAT2 in various physiological and pathological processes, including neurodegenerative diseases and addiction.

properties

IUPAC Name

N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S/c1-3-8(2)15-18(16,17)10-7-5-4-6-9(10)11(12,13)14/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEPGWVDDVHDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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